Cas no 101711-05-1 (Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester)

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester structure
101711-05-1 structure
Nome del prodotto:Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester
Numero CAS:101711-05-1
MF:C20H27NO3
MW:329.433285951614
CID:193720
PubChem ID:6309543

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester
    • 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate
    • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z) -
    • 1-azabicyclo[2.2.2]oct-3-yl 2-hydroxy-5-methyl-2-phenylhex-3-enoate
    • 3-Quinuclidyl phenyl(cis-3-methyl-1-butenyl)glycolate A
    • 3-Quinuclidyl phenyl(cis-3-methyl-1-butenyl)glycolate B
    • AC1O3NGY
    • AC1Q6228
    • LS-89144
    • NSC665338
    • quinuclidin-3-yl (E)-2-hydroxy-5-methyl-2-phenyl-hex-3-enoate
    • Benzeneacetic acid, .alpha.-hydroxy-.alpha.-[(1E)-3-methyl-1-butenyl]-, 1-azabicyclo[2.2.2]oct-3-yl ester
    • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 3-QUINUCLIDINYL ESTER, (Z)-
    • 101711-05-1
    • Inchi: InChI=1S/C20H27NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h3-8,11,15-16,18,23H,9-10,12-14H2,1-2H3/b11-8+
    • Chiave InChI: LFEGCLWKAFYJIE-DHZHZOJOSA-N
    • Sorrisi: CC(/C=C/C(C1C=CC=CC=1)(O)C(OC1CN2CCC1CC2)=O)C

Proprietà calcolate

  • Massa esatta: 329.199094g/mol
  • Massa monoisotopica: 329.199094g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 462
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 329.4g/mol
  • Superficie polare topologica: 49.8Ų
  • XLogP3: 3.4

Proprietà sperimentali

  • Densità: 1.15
  • Punto di ebollizione: 463.5°Cat760mmHg
  • Punto di infiammabilità: 234.1°C
  • Indice di rifrazione: 1.58
  • PSA: 49.77000
  • LogP: 2.66170

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-buten-1-yl)-,1-azabicyclo[2.2.2]oct-3-yl ester Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd